Quinifur

Description

Contextualization within Quinolone Chemistry and Heterocyclic Compounds

Quinifur is identified as a representative of the family of 5-nitrofuran-ethenyl-quinolines. scielo.brscielo.br Heterocyclic compounds, in general, are of substantial importance in organic chemistry and are found in numerous natural products and synthetic substances. openmedicinalchemistryjournal.comamazon.com The quinoline (B57606) scaffold, a key component of this compound, is a nitrogen-containing heterocycle that has garnered considerable attention in research. openmedicinalchemistryjournal.comnih.gov The fusion of a furan (B31954) ring system, another type of heterocycle, with the quinoline structure in this compound contributes to its unique chemical identity and properties. scielo.brscielo.br

Historical Perspectives on this compound Research Trajectories

Research into the family of 5-nitrofuran-ethenyl-quinolines, including this compound, dates back to the early 1970s. These compounds were synthesized with the aim of developing new agents for various applications. scielo.brscielo.br Early studies demonstrated significant activity of these compounds against certain cell lines. scielo.brscielo.br The historical trajectory of this compound research has involved investigations into its synthesis and its chemical and photophysical properties. researchgate.netresearchgate.net Studies in the late 1980s and early 2000s, for instance, explored its photoreduction and the formation of reactive species upon illumination. researchgate.netresearchgate.net Methods for the quality control and standardization of this compound were also part of earlier research efforts. researchgate.net

Significance of this compound as a Chemical Compound in Scientific Inquiry

The significance of this compound in scientific inquiry stems from its unique structural features, combining both quinoline and nitrofuran moieties linked by an ethenyl bridge. scielo.brscielo.br This structure contributes to its optical properties, allowing it to absorb light in the visible spectral region due to a developed system of π-conjugation. scielo.br The study of this compound has provided insights into the photochemistry of nitroheterocyclic compounds, particularly regarding the formation of reactive intermediates upon light exposure. researchgate.netresearchgate.net Research has focused on understanding the fundamental chemical processes it undergoes, such as photoreduction and the generation of species like singlet oxygen, nitric oxide, and superoxide (B77818) anion. researchgate.netresearchgate.net These studies contribute to the broader understanding of the behavior of complex heterocyclic systems under various conditions.

Detailed research findings on this compound have often centered on its photophysical and photochemical properties. For example, studies have characterized the triplet excited state of Quinifuryl, noting its absorption maximum and decay constant. researchgate.net Furthermore, the efficiency of generating singlet oxygen from Quinifuryl in different solvents has been quantified. researchgate.netresearchgate.net The formation of nitric oxide and superoxide anion during this compound photolysis has also been detected and measured. researchgate.netresearchgate.net

The following table summarizes some key photophysical data reported for Quinifuryl:

| Property | Value (Acetonitrile) | Value (Aqueous Solution) | Citation |

| Singlet Oxygen Lifetime | 74.7 μs | 3.5 μs | researchgate.netresearchgate.net |

| Singlet Oxygen Quantum Yield | Not specified | 0.29 ± 0.03 | researchgate.netresearchgate.net |

Research has also investigated the biotransformation of this compound, including the influence of factors like ascorbic acid and pH on its metabolic processes. researchgate.net Studies involving liver microsomes have explored its metabolic consumption and the potential formation of intermediates. researchgate.netfapesp.br

Structure

2D Structure

3D Structure of Parent

Properties

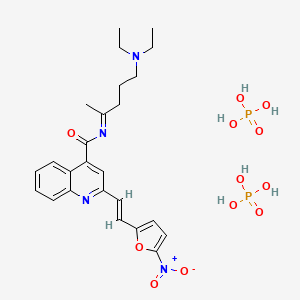

CAS No. |

101360-40-1 |

|---|---|

Molecular Formula |

C25H34N4O12P2 |

Molecular Weight |

644.5 g/mol |

IUPAC Name |

N-[5-(diethylamino)pentan-2-ylidene]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide;phosphoric acid |

InChI |

InChI=1S/C25H28N4O4.2H3O4P/c1-4-28(5-2)16-8-9-18(3)26-25(30)22-17-19(27-23-11-7-6-10-21(22)23)12-13-20-14-15-24(33-20)29(31)32;2*1-5(2,3)4/h6-7,10-15,17H,4-5,8-9,16H2,1-3H3;2*(H3,1,2,3,4)/b13-12+,26-18?;; |

InChI Key |

FWFAAAZYGUDBFC-GOYNKABISA-N |

SMILES |

CCN(CC)CCCC(=NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-])C.OP(=O)(O)O.OP(=O)(O)O |

Isomeric SMILES |

CCN(CC)CCCC(=NC(=O)C1=CC(=NC2=CC=CC=C21)/C=C/C3=CC=C(O3)[N+](=O)[O-])C.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

CCN(CC)CCCC(=NC(=O)C1=CC(=NC2=CC=CC=C21)C=CC3=CC=C(O3)[N+](=O)[O-])C.OP(=O)(O)O.OP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Quinifur; Khinifur; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Quinifur

Foundational Synthetic Routes to Quinolin-4-one Scaffolds

The quinolin-4-one core can be accessed through various classical and modern synthetic strategies. Historically, methods such as the Gould-Jacobs and Conrad-Limpach reactions, starting from aniline (B41778) derivatives, have been employed. mdpi.com The Biere-Seelen synthesis, beginning with methyl anthranilate, and Dieckmann condensation are also established routes. mdpi.com Camps' cyclization, introduced in 1899, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, which can yield either quinolin-4-ones or quinolin-2-ones depending on the substrate structure and reaction conditions. mdpi.com This method proceeds via intramolecular aldol (B89426) condensation of enolizable N-(2-acylaryl)amides. mdpi.com

Advanced Synthetic Approaches for Quinifur Elaboration

Beyond the foundational methods, more advanced strategies have been developed for the synthesis of substituted quinolin-4-ones, offering greater control over regioselectivity and functional group tolerance.

Michael Addition-Based Syntheses

Michael addition reactions play a role in constructing the quinolin-4-one framework. One approach involves the Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, followed by cyclization in the presence of a strong base. mdpi.com This sequence leads to the formation of a diester intermediate which can then undergo selective hydrolysis. mdpi.com Another method utilizes the intermolecular Michael addition of an amine to a (Z)-β-chlorovinyl ketone, followed by chloride elimination to form an enamine intermediate. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This intermediate can then be converted to the quinolin-4(1H)-one product through a palladium-catalyzed intramolecular N-arylation in a one-pot tandem reaction, often providing good to excellent yields. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This sequential Michael addition-elimination and palladium-catalyzed Buchwald-Hartwig amination has been shown to be more favorable than palladium-catalyzed N-vinylation in certain cases. organic-chemistry.org

Intramolecular Hetero-Diels–Alder Reaction Pathways

Intramolecular hetero-Diels-Alder reactions provide a powerful cycloaddition strategy for the synthesis of cyclic and heterocyclic compounds, including substituted quinolin-4-ones or related structures like octahydroquinolin-4-ones. mdpi.comnih.govresearchgate.netthieme-connect.comjst.go.jp This approach typically involves a reaction between a diene and a heteroatom-containing dienophile, such as an imine. mdpi.comnih.govresearchgate.net For instance, a route to 2,5-disubstituted octahydroquinolin-4-ones, which are precursors to decahydroquinoline-type toxins, utilizes an intramolecular hetero Diels-Alder reaction between an activated diene and an imine. mdpi.comnih.govresearchgate.net The presence of an allylic stereogenic center in the precursor can influence the selectivity of the cycloaddition, leading to the formation of cycloadducts with a specific diastereomeric ratio. mdpi.comnih.govresearchgate.net Lewis acid catalysis, such as with ZnCl2 or BiCl3, can promote intramolecular hetero-Diels-Alder reactions for the synthesis of related ring systems. thieme-connect.comjst.go.jp

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are frequently employed in the synthesis of quinolin-4-ones, utilizing carbon monoxide or a CO surrogate as the carbonyl source. mdpi.comacs.orgrsc.orgnih.govrsc.orgresearchgate.net One early example involved the coupling of 2-iodoaniline (B362364) and terminal acetylenes under high-pressure carbon monoxide with a palladium catalyst. mdpi.com Milder reaction conditions have since been developed. mdpi.com Another palladium-catalyzed method for constructing 2,3-dihydroquinolin-4(1H)-one scaffolds involves the 1,2-amino carbonylation of 1,3-dienes with (N-SO2Py)-2-iodoanilines, using a CO source like benzene-1,3,5-triyl triformate (TFBen). rsc.orgrsc.org Palladium-catalyzed cyclization-alkoxycarbonylation of 2-ethynylaniline (B1227618) derivatives has also been shown to provide quinoline-4-one derivatives. acs.orgnih.gov

Strategies for this compound Analog Design and Chemical Optimization

The quinolin-4-one scaffold's versatility allows for extensive chemical modification to generate a wide array of analogs with potentially altered properties. mdpi.comrsc.org Strategies for the design and optimization of quinolin-4-one analogs often involve rational design principles. benthamscience.comnih.govnajah.eduacs.orgijprajournal.com

Rational Design Principles for Structural Modification

Rational design in the context of quinolin-4-one analogs involves making targeted structural modifications based on an understanding of how these changes might influence the compound's chemical and potential biological characteristics. This can include introducing various substituents at different positions on the quinoline (B57606) ring, such as the N-1, C-2, C-3, C-5, C-6, C-7, and C-8 positions. rsc.org These modifications can impact physicochemical properties, which in turn can affect how the molecule interacts with other molecules or systems. rsc.orgijprajournal.com For example, substituting the 2nd position of the quinoline ring has been shown to be particularly important in modulating a molecule's properties and its ability to interact with specific targets. ijprajournal.com Rational design can be guided by insights from structure-activity relationships (SAR) and computational methods like molecular docking, which can predict binding affinities and provide insights into the influence of specific substituents. ijprajournal.com The strategic incorporation of functional groups can also be used to tune properties like water solubility or enable further derivatization. nih.govacs.org

Exploration of Substituent Effects on Chemical Reactivity

The chemical reactivity of Quinifuryl is significantly influenced by its constituent functional groups and the extended π-conjugation system. The presence of the 5-nitrofuran group, the ethenyl linker, and the quinoline core contributes to its distinct chemical behavior, particularly its photoreactivity. nih.govctdbase.org

Quinifuryl is known to be photolabile when exposed to visible light, a property attributed to its developed system of π-conjugation which allows it to absorb light in this spectral region. nih.gov Photoexcitation leads to the formation of an excited singlet state, which can subsequently transition to an excited triplet state. nih.gov This triplet state is highly reactive and can interact with other molecules, including electron donors or molecular oxygen. nih.gov

A key aspect of Quinifuryl's reactivity under illumination is the generation of reactive oxygen and nitrogen species. Studies have identified the formation of singlet oxygen (¹Δg), nitric oxide (NO), and superoxide (B77818) anion (O₂⁻) during the photolysis of Quinifuryl. The nitro group is particularly implicated in photoreduction processes and the formation of nitroanion radicals. nih.govctdbase.org

Quantitative data on the formation of these reactive species provides insight into the photochemical reactivity of Quinifuryl. For instance, the quantum yield of singlet oxygen formation in water has been measured, along with the lifetimes of singlet oxygen in different solvents. The yield of nitric oxide relative to the amount of photodecomposed Quinifuryl has also been determined.

The observed photoreactivity and the generation of potent reactive species are direct consequences of the specific substituents and their arrangement within the Quinifuryl molecule, particularly the electron-withdrawing nitro group conjugated with the extensive aromatic system. While the literature highlights the impact of the existing functional groups on its photochemical behavior, detailed research systematically exploring the effects of varying substituents at different positions on the Quinifuryl core on its general chemical reactivity (e.g., reaction kinetics under various conditions, alternative reaction pathways) was not found in the consulted sources. The focus in the available literature is primarily on the reactivity of the intact Quinifuryl molecule, particularly its photochemistry and related biological effects.

| Reactive Species | Quantum Yield (in water) | Lifetime (in water) | Lifetime (in acetonitrile) | Yield (mol/mol decomposed Quinifuryl) | Citation |

| Singlet Oxygen (¹Δg) | 0.29 ± 0.03 | 3.5 µs | 74.7 µs | - | |

| Nitric Oxide (NO) | - | - | - | 0.45 ± 0.03 | |

| Superoxide Anion (O₂⁻) | - | - | - | - |

Molecular Mechanism of Action and Cellular Interventions of Quinifur

Biochemical Target Identification and Validation

While Quinifur belongs to the broader class of quinoline (B57606) derivatives, which includes compounds known to target bacterial DNA topoisomerases like DNA gyrase and topoisomerase IV, the primary documented mechanism of action for this compound, based on available research, centers on its photochemical properties rather than direct enzyme inhibition in the manner of classical quinolones.

Interaction with Macromolecular Targets (e.g., DNA Topoisomerases, specifically bacterial DNA gyrase and topoisomerase IV, if relevant to this compound's class)

Quinolone antibiotics are well-established inhibitors of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, managing DNA supercoiling and decatenation. Quinolones exert their effect by stabilizing a complex between the enzyme and DNA, leading to DNA breaks and ultimately bacterial cell death.

However, the provided research on this compound does not explicitly demonstrate direct inhibition of bacterial DNA gyrase or topoisomerase IV as its primary mechanism of action. Instead, the focus is on its light-activated properties. While its structural relation to quinolines might suggest potential interactions with these targets, the currently available information emphasizes a distinct mode of action involving photoreduction and the generation of cytotoxic reactive species.

Modulation of Enzymatic Activities

The reactive species generated during the photoreduction of this compound have the potential to modulate the activity of various cellular enzymes. Reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as those produced by this compound photolysis, can interact with proteins, including enzymes, leading to oxidative modifications that may alter their structure and function. This modulation can result in either inhibition or activation of enzymatic pathways, disrupting normal cellular processes. The specific enzymatic activities affected would depend on the location of reactive species generation and the susceptibility of nearby enzymes to oxidative damage or modification.

Cellular Pathway Modulation by this compound

The phototoxicity of this compound is mediated by the disruption of cellular pathways, primarily through the action of the reactive species generated upon illumination. nih.govctdbase.orgnih.gov These reactive intermediates interfere with essential molecular processes, leading to significant cellular responses, including cytotoxicity. nih.govctdbase.orgnih.gov

Influence on Signal Transduction Networks

Based on the consulted literature, there is limited direct information detailing this compound's specific influence on signal transduction networks. While reactive species are known to impact various signaling pathways, the precise effects of this compound-generated species on particular networks have not been extensively described in the provided sources.

Interruption of Molecular Processes Leading to Cellular Responses

The reactive species produced during this compound photoreduction, including singlet oxygen, nitric oxide, and superoxide (B77818) anion radical, are highly reactive and can cause damage to various cellular components. nih.govctdbase.orgnih.gov Singlet oxygen, for instance, is known to react with biological molecules such as nucleic acids, proteins, and lipids, leading to oxidative damage. This damage can interrupt critical molecular processes like DNA replication, protein synthesis, and membrane integrity. The accumulation of such damage ultimately culminates in adverse cellular responses, including the observed photocytotoxicity and cell death in susceptible cells, such as tumor cells. nih.govctdbase.orgnih.gov The non-toxic nature of the final photolysis products suggests that these short-lived reactive intermediates are the primary mediators of the cellular response. ctdbase.orgnih.gov

Mechanistic Insights into this compound Photoreduction and Reactive Species Formation

The phototoxicity of this compound is directly linked to its ability to undergo photoreduction and generate reactive species upon exposure to visible light. nih.govctdbase.orgnih.gov Studies have provided mechanistic insights into this process.

Upon photoexcitation, Quinifuryl can form a triplet excited state. ctdbase.orgnih.gov This triplet state is capable of interacting with molecular oxygen, leading to the production of singlet oxygen (¹O₂). nih.govctdbase.orgnih.gov Singlet oxygen is a highly reactive form of oxygen that can cause oxidative damage to biological molecules.

Furthermore, the triplet excited state can react with electron donors, including other Quinifuryl molecules in the ground state, resulting in the formation of the superoxide anion radical (O₂⁻). ctdbase.orgnih.gov Superoxide is another reactive oxygen species that can contribute to cellular damage and participate in further reactions to form other potent oxidants. nih.gov

Nitric oxide (NO) release has also been detected during Quinifuryl photolysis. nih.gov The yield of NO is dependent on the amount of photodecomposed Quinifuryl. nih.gov Interestingly, denitration of nitroheterocyclic drugs, including Quinifuryl, in liver homogenate has also been shown to be accompanied by NO release and the formation of NO-heme iron complexes, suggesting a potential metabolic pathway involving cytochrome P-450 in addition to photoreduction. nih.gov

The formation of these reactive species – singlet oxygen, nitric oxide, and superoxide anion radical – are considered key events in mediating the photocytotoxic effects of this compound. nih.govctdbase.orgnih.gov

Table 1: Reactive Species Generated from this compound Photoreduction

| Reactive Species | Chemical Formula | PubChem CID |

| Singlet Oxygen | ¹O₂ | 977* |

| Nitric Oxide | NO | 145068 |

| Superoxide Anion Radical | O₂⁻ | 5359597 |

*Note: CID 977 corresponds to ground state molecular oxygen (O₂). Singlet oxygen is an excited state of O₂.

Table 2: Summary of this compound's Mechanistic Aspects

| Aspect | Description | Relevant Section |

| Primary Mechanism | Photoreduction upon illumination leading to reactive species formation. nih.govctdbase.orgnih.gov | 3.3 |

| Interaction with Macromolecular Targets | Not explicitly shown to directly target DNA topoisomerases like classical quinolones in available data. | 3.1.1 |

| Modulation of Enzymatic Activities | Indirect modulation through oxidative/modifying effects of generated reactive species on enzymes. | 3.1.2 |

| Cellular Pathway Modulation | Disruption of pathways due to damage caused by reactive species. nih.govctdbase.orgnih.gov | 3.2 |

| Reactive Species Formed | Singlet oxygen, nitric oxide, superoxide anion radical. nih.govctdbase.orgnih.gov | 3.3 |

| Photocytotoxicity | Mediated by short-lived reactive intermediates formed during photodecomposition. ctdbase.orgnih.gov | 3.2.2 |

Triplet State Characterization and Decay Kinetics

Upon photoexcitation, molecules can transition to an excited triplet state (T1). The lifetime of the T1 state is typically in the order of microseconds. Decay from the T1 state to the ground state (S0) occurs through both radiative (phosphorescence) and nonradiative processes, with the latter being dominant in solutions at room temperature. mdpi.com The decay kinetics of the triplet state can be characterized by monitoring absorbance changes over time after pulsed laser excitation. researchgate.net The triplet state can act as a precursor for subsequent photochemical reactions, such as electron transfer. nih.gov

Characterization of the triplet state often involves analyzing the kinetic curves of its decay. mdpi.comresearchgate.net The amplitude of these curves can be measured as a function of the exciting pulse energy. mdpi.com Fitting these energy dependencies allows for the determination of maximum amplitude values. mdpi.com The dependence of the sample's triplet state amplitude on that of a standard can also be constructed and analyzed, particularly in the low exciting energy range where the dependence is linear. mdpi.com

Table 1: Typical Triplet State Decay Characteristics

| Process | Lifetime Order of Magnitude | Dominant in Solution at Room Temperature |

| T1 to S0 Decay | Microseconds | Nonradiative |

| S2 and T2 Internal Conversion | Picoseconds | N/A |

The kinetic analysis of photophysical processes for molecules involving triplet states is often based on solving equations that describe the population fractions of electronic states over time, referencing energy level diagrams. mdpi.com The decay rates from individual triplet sublevels to the ground state can occur via phosphorescence or intersystem crossing, or a combination thereof. uni-konstanz.de

Nitroanion Radical Generation and Implications

This compound, being a nitrofuran derivative, is capable of undergoing photoreduction, leading to the formation of a nitroanion radical. researchgate.net The generation of nitro radical anions of nitrofuran compounds, including those structurally related to this compound, can occur through reduction by agents such as ascorbate (B8700270) in anaerobic solutions at high pH. nih.gov Electron spin resonance (ESR) spectroscopy can be used to detect these radical anions, with their spectra showing hyperfine spin couplings primarily restricted to the nitrofuran moiety. nih.gov

The reduction potential of nitrofuran derivatives in the triplet electronically excited state can influence their interaction with electron donors. researchgate.net An increase in the length of the pi-electron conjugation chain in these derivatives can lead to a decrease in their reduction potential in the triplet state, consequently decreasing the rate constant for interaction with electron donors like amines. researchgate.net

The generation of reactive oxygen species (ROS), such as superoxide radicals, can be linked to the formation of semiquinone radicals, which can be oxidized in the presence of oxygen. mdpi.com This process can be influenced by the presence of metal ions and light. mdpi.com

Nitric Oxide Release and Heme-Iron Complex Formation

Studies on nitrofuran compounds have indicated a link between their mechanism of action and the enzymatic release of nitric oxide (NO). researchgate.net Furthermore, the increase in cytotoxicity of certain nitrofuran derivatives under light irradiation has been associated with an increase in NO concentration due to photorelease. researchgate.net

Nitric oxide is known to interact with iron centers in biological systems. The formation of dinitrosyl-iron complexes (DNICs) is a physiological process involving NO and iron. nih.govmdpi.com These complexes can serve as a form of NO storage and transport. nih.govmdpi.com DNICs can also exhibit antioxidant properties. nih.govmdpi.com

Non-heme iron centers can also interact with nitric oxide, leading to the formation of mononitrosyl-iron complexes. nih.gov This binding can have functional consequences, such as regulating protein activity. nih.gov The coordination environment of the iron ion, including the identity of its ligands, plays a crucial role in its interaction with NO. nih.govchemrxiv.org

Table 2: Interactions of Nitric Oxide with Iron Centers

| Iron Center Type | Interaction with NO | Resulting Complex Examples | Biological Implications |

| Heme Iron | Binding to ferrous (Fe(II)) state | Heme-iron nitrosyl complex (Fe-NO) | Modulation of protein function, NO sensing/transport. utsa.edu |

| Non-Heme Iron | Binding to iron | Mononitrosyl-iron complexes | Regulation of protein activity, NO sensing. nih.gov |

| Iron (general) | Formation of complexes with NO and thiols | Dinitrosyl-iron complexes (DNICs) | NO storage, transport, antioxidant activity. nih.govmdpi.com |

Impact on Cellular Events Beyond Efficacy (e.g., cell death pathways, cell proliferation arrest)

Beyond its primary mechanism of action, this compound and related nitroaromatic compounds can influence various cellular events, including cell death pathways and cell proliferation. Compounds with therapeutic potential often aim to inhibit cell proliferation by inducing cell cycle arrest and activating cell death pathways like apoptosis. mdpi.com

Cell death is a fundamental biological process, and various pathways exist, including apoptosis, necrosis, and paraptosis. frontiersin.org Apoptosis, or programmed cell death, can be triggered by intrinsic or extrinsic pathways, both of which can lead to the activation of caspases and subsequent cellular dismantling. frontiersin.orge-jyms.org Cell cycle arrest is often connected with the induction of apoptosis. mdpi.com

Studies on other compounds have shown that inducing apoptosis can lead to cancer cell death. mdpi.com Potential targets for inducing apoptosis include caspase activation, DNA damage response pathways, and signaling through death receptors. mdpi.com Cell cycle arrest, particularly at phases like G2/M, can be a mechanism by which compounds inhibit cell proliferation. mdpi.com This arrest can be associated with decreased expression of cell cycle-regulating proteins. mdpi.com

While specific detailed research findings on this compound's direct impact on various cell death pathways (like paraptosis or pyroptosis) or its precise mechanisms of cell cycle arrest were not extensively detailed in the provided search results, the general principles observed for related nitroaromatic compounds and chemotherapeutic agents suggest that these are relevant areas for understanding this compound's broader cellular effects. The generation of reactive species, as discussed in the photochemical mechanism, can contribute to cellular damage and trigger cell death or cell cycle arrest.

Structure Activity Relationship Sar Studies of Quinifur

Qualitative Structure-Activity Relationship Analysis for Quinifur Derivatives

Qualitative SAR analysis involves systematically modifying a lead compound, in this case, this compound, and observing the resulting changes in biological activity. This approach helps identify key functional groups and structural features essential for the compound's function. For this compound derivatives, this would involve synthesizing analogs with variations at different positions of its core structure and assessing their activity.

Research on related quinazoline-based inhibitors has shown that the 4-anilino-quinazoline moiety is a privileged scaffold for developing inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov SAR studies on these compounds have revealed that hydrogen bonds between the N-1 and N-3 positions of the quinazoline (B50416) ring and key methionine and threonine residues in the kinase active site lead to tighter binding and increased potency. mdpi.com Similarly, substitutions on the quinoline (B57606) core can drastically alter activity. For a hypothetical analysis of this compound, one could explore substitutions at various positions to determine their impact.

Key observations from qualitative SAR of related compounds include:

The Quinoline/Quinazoline Core: This bicyclic system is often crucial for activity, acting as a scaffold to correctly orient other functional groups for target interaction.

Substitutions at Position 4: In many quinoline and quinazoline series, this position is critical. Attaching different aryl amines (anilino groups) can significantly modulate potency and selectivity. mdpi.com

Modifications on Appended Rings: Substituents on phenyl rings or other appended groups can influence properties like lipophilicity, electronic distribution, and steric bulk, all of which affect target binding and pharmacokinetic properties. researchgate.net

Below is a hypothetical data table illustrating a qualitative SAR for this compound derivatives.

Table 1: Hypothetical Qualitative SAR of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | R3-Substituent | Biological Activity |

|---|---|---|---|---|

| This compound-01 | -H | -OCH3 | -Cl | Moderate |

| This compound-02 | -CH3 | -OCH3 | -Cl | Low |

| This compound-03 | -H | -OH | -Cl | High |

| This compound-04 | -H | -OCH3 | -F | Moderate-High |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This quantitative approach allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug design process. mdpi.com

The first step in QSAR is to numerically represent the chemical structures using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. protoqsar.compharmatutor.org They are categorized based on the dimensionality of the molecular representation they are derived from. hufocw.org

1D Descriptors: These are derived from the molecular formula and include properties like molecular weight, atom counts, and fragment counts. hufocw.org

2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups. pharmatutor.org

3D Descriptors: These require a 3D molecular conformation and describe steric and electronic properties. Examples include molecular volume, surface area, dipole moment, and the energies of frontier molecular orbitals like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). protoqsar.comhufocw.org

For a QSAR study on this compound analogs, a diverse set of descriptors would be calculated to capture the structural variations within the series.

Table 2: Common Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | Size and mass of the molecule |

| Topological (2D) | Kier & Hall Connectivity Indices (χ) | Degree of branching and connectivity |

| Geometric (3D) | Solvent Accessible Surface Area (SASA) | Molecular surface available for interaction |

| Electronic (3D) | Dipole Moment | Polarity and charge distribution of the molecule |

| Quantum-Chemical (3D) | LUMO Energy | Electron-accepting ability (electrophilicity) |

| Lipophilicity | LogP | Partition coefficient between octanol (B41247) and water; hydrophobicity |

Once descriptors are calculated for a set of this compound analogs with known biological activities (the "training set"), a mathematical model is developed to correlate these descriptors with the activity. researchgate.net Multiple Linear Regression (MLR) is a common technique used to create a simple, interpretable equation.

A hypothetical QSAR model for this compound might look like the following equation:

log(1/IC50) = 0.75 * LogP - 0.21 * (LUMO) + 0.45 * (SASA) + 2.15

This equation suggests that biological activity (expressed as the logarithm of the inverse of the IC50 value) increases with higher lipophilicity (LogP) and greater solvent-accessible surface area (SASA), but decreases as the LUMO energy increases (i.e., activity is favored by better electron-accepting capabilities).

A QSAR model's reliability and predictive power must be rigorously validated. basicmedicalkey.com Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds (the "test set"). mdpi.comnih.gov

Key statistical parameters for validation include:

Coefficient of Determination (r²): Measures the goodness-of-fit for the training set. A value closer to 1.0 indicates a better fit. Generally, an r² > 0.6 is considered acceptable. mdpi.com

Leave-One-Out Cross-Validated Coefficient (q² or r²_cv): A measure of the model's internal predictive ability. It is calculated by systematically removing one compound from the training set, rebuilding the model, and predicting the activity of the removed compound. For a model to have good internal predictivity, a q² value greater than 0.5 is required. basicmedicalkey.commdpi.com

Predictive r² (r²_pred): Measures the model's ability to predict the activity of an external test set of compounds not used in model development. This is a true measure of the model's external predictivity. mdpi.com A satisfactory value is typically greater than 0.6. nih.gov

Table 3: Common Statistical Criteria for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Goodness-of-fit (training set) | > 0.6 |

| Cross-Validated Coefficient | q² | Internal predictive ability | > 0.5 |

| Predictive Coefficient | r²_pred | External predictive ability (test set) | > 0.6 |

| Standard Deviation of Error | s | Measure of the model's precision | As low as possible |

Identification of Key Pharmacophoric Features for this compound's Biological Function

A pharmacophore is the three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Identifying the pharmacophore for this compound helps in understanding the essential interactions it makes with its receptor and is crucial for virtual screening and designing novel scaffolds. researchgate.net

Pharmacophore modeling identifies common features among a set of active molecules. nih.gov These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (H)

Aromatic Rings (AR)

Positive and Negative Ionizable Centers (PI, NI)

For this compound, a hypothetical pharmacophore model might consist of two hydrogen bond acceptors (perhaps the nitrogen atoms in the quinoline ring), one aromatic ring, and a hydrophobic feature corresponding to a substituted phenyl group. nih.gov This model serves as a 3D query to search databases for new compounds that fit the model and are therefore likely to be active.

Table 4: Hypothetical Pharmacophoric Features for this compound

| Feature | Type | Potential Structural Correlate in this compound |

|---|---|---|

| Feature 1 | Aromatic Ring (AR) | The quinoline core |

| Feature 2 | Hydrogen Bond Acceptor (HBA) | Nitrogen atom at position 1 of the quinoline |

| Feature 3 | Hydrogen Bond Acceptor (HBA) | Oxygen or Nitrogen in a side chain |

Computational Approaches to SAR Elucidation

Modern SAR studies heavily rely on computational methods to build models, visualize interactions, and guide synthesis. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor target. nih.gov It helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This provides a structural basis for the observed SAR and helps explain why certain derivatives are more potent than others.

3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of SAR. mdpi.com These methods align a series of molecules and calculate their steric and electrostatic fields. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.govmdpi.com For example, a CoMFA map might show a green-colored region near a substituent, indicating that bulkier groups are favored for activity, while a red-colored region would indicate that negative electrostatic potential is beneficial. nih.gov These insights are invaluable for the rational design of new, more effective this compound analogs. researchgate.net

Preclinical Research Paradigms for Quinifur

In Vitro Research Models and Assays for Quinifur

In vitro studies utilize biological components, such as cells, tissues, or enzymes, outside of their normal biological context. These models offer controlled environments to investigate specific aspects of this compound's interaction with biological systems.

Cellular Efficacy Studies (e.g., specific cell lines, monolayer vs. 3D cultures)

Cellular efficacy studies are fundamental in assessing the direct impact of this compound on various cell types. Research on Quinifuryl, a related nitroheterocyclic compound, has demonstrated its cytotoxicity towards leukaemic and non-transformed cells. These studies have measured cytotoxicity in the dark and under illumination with visible light, showing significantly elevated cytotoxicity when illuminated. For instance, LC50 values were reported to be 7-35 times lower after 1 hour of illumination compared to incubation in the dark for 1 hour. nih.gov The general toxic effect, calculated as direct cell kill and cell proliferation arrest, exceeded 80% for Quinifuryl at concentrations as low as 0.2 µM after 1 hour of illumination. nih.gov Quinifuryl has also been identified as an effective cytostatic and radiosensitizer towards cancer cells in culture. nih.gov

Traditional cellular studies often utilize two-dimensional (2D) monolayer cultures, where cells are grown in a single layer on a flat surface. While useful for basic observations, 2D cultures may not accurately mimic the in vivo environment, potentially leading to discrepancies in predicting drug efficacy and toxicity. nih.govnih.gov Three-dimensional (3D) cell cultures, where cells grow in aggregates or within a matrix, offer a more physiologically relevant model by allowing for complex cell-cell and cell-matrix interactions, as well as the formation of gradients similar to those found in tissues. nih.govnih.govnih.gov Studies using 3D cultures have shown that cells can exhibit different proliferation rates and increased resistance to chemotherapy compared to 2D cultures. nih.govnih.gov The structure of 3D spheroids can also exhibit distinctive differences depending on the cell line, mimicking the histological morphology of the original tumor type. nih.govnih.gov While specific data for this compound in 3D cultures was not available, the application of such models would be crucial for a more accurate understanding of its efficacy in a complex cellular environment.

In Vitro Metabolic Stability Assessment

Assessing the metabolic stability of a compound in vitro is crucial for predicting its fate in the body and estimating its in vivo clearance. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans and relevant animal models. ctdbase.org The rate of the compound's degradation is monitored to determine its half-life (t1/2) and intrinsic clearance (CLint). Rapid metabolic consumption of Quinifuryl by liver tissue has been observed, although specific metabolites have not been isolated and characterized in the provided context. nih.gov In vitro metabolic stability assays are essential in early drug discovery to identify compounds that are likely to have favorable pharmacokinetic properties and to guide structural modifications. ctdbase.org Accurate scaling of in vitro clearance data is vital for predicting in vivo exposure and bioavailability.

Cellular Permeability Determination (e.g., Caco-2 cell monolayer)

Cellular permeability studies evaluate how well a compound can cross biological membranes, which is a key factor in determining its absorption, distribution, and excretion. The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal absorption. Caco-2 cells, derived from a human colon carcinoma, differentiate into polarized enterocytes when cultured, forming a monolayer with tight junctions that mimics the intestinal epithelial barrier. Compounds are added to either the apical (intestinal lumen) or basolateral (blood circulation) side of the monolayer, and their transport rate across the membrane is measured. This allows for the determination of apparent permeability coefficients (Papp) and efflux ratios, which can indicate whether a compound is actively transported or is a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The Caco-2 model provides a better prediction of human absorption for compounds involving active transport compared to methods assessing only passive diffusion.

Enzyme Inhibition/Activation Profiling in Isolated Systems

Enzyme inhibition or activation profiling investigates the potential of a compound to interact with key enzymes, which can impact its own metabolism, the metabolism of co-administered drugs, or modulate specific biological pathways. Enzymes can be inhibited or activated through various mechanisms, including competitive, non-competitive, uncompetitive, and irreversible binding. These interactions can occur at the enzyme's active site or at allosteric sites, leading to changes in enzyme activity. While general principles of enzyme kinetics and inhibition are well-established, specific data on this compound's enzyme inhibition or activation profile in isolated systems was not detailed in the provided context. However, the detection of reactive species like singlet oxygen, nitric oxide, and superoxide (B77818) anion during Quinifuryl photolysis nih.gov suggests potential downstream interactions with biological molecules, which could include enzymes. Metabolic stability studies, as mentioned earlier, can also indirectly indicate interactions with metabolic enzymes like cytochrome P450 (CYP) enzymes.

In Vivo Research Models and Animal Studies for this compound

Selection and Justification of Relevant Animal Models

The selection of appropriate animal models is a critical step in preclinical research, aiming to utilize species that best mimic the human disease or biological process of interest. The justification for selecting a particular animal model is based on its relevance to the human condition, considering factors such as genetic similarity, physiological responses, and the ability to recapitulate disease pathology. Various animal species are used in preclinical research, including mice, rats, guinea pigs, non-human primates, dogs, and mini-pigs, each offering different advantages depending on the research question.

For cancer research, a common approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. These models allow for the study of tumor growth and response to therapy in a living system. For evaluating the in vivo activity of a compound like this compound, particularly given its reported cytostatic effects nih.gov, relevant cancer models, such as xenografts derived from susceptible human cancer cell lines, would be appropriate. Studies on a different compound utilized Type 1 Ewing's sarcoma xenograft modeling in mice to confirm dose-related safety and tumor response, providing justification for initiating clinical testing.

Beyond efficacy, animal models are also used to study pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the effects of the drug on the body). For these studies, species like rats, mice, dogs, and mini-pigs are commonly employed. The selection of species for pharmacokinetic studies often considers factors like metabolic profiles and similarities in drug disposition compared to humans.

Pharmacodynamic Endpoint Evaluation in Animal Models

While extensive in vivo pharmacodynamic studies in animal models are not detailed in the provided sources, significant pharmacodynamic endpoints have been evaluated in vitro using P388 mouse leukemia cells, which serve as a common model in initial cancer research. These studies have focused on assessing the cytotoxic effects of Quinifuryl under different conditions.

Pharmacodynamic endpoints measured in these in vitro settings include cell viability and proliferation arrest. Illumination with visible light (390-500 nm) significantly enhances the toxic effect of Quinifuryl on P388 cells. ctdbase.orgnih.gov The concentration required to achieve 50% cell death (LC50) for Quinifuryl during incubation with P388 cells was found to be approximately 0.45 µg/ml under illumination for 60 minutes, whereas the LC50 value was greater than 12 µg/ml in the dark. nih.govctdbase.orgnih.gov This indicates a substantial increase in potency upon photoactivation.

Furthermore, the general toxic effect, encompassing both direct cell killing and cell proliferation arrest, was evaluated. Under illumination for 1 hour, an effect exceeding 80% was achieved with Quinifuryl concentrations as low as 0.2 µM. The research suggests that the toxic effect on P388 cells is significantly influenced by cell proliferation arrest in addition to direct cell death, with both effects being markedly enhanced under illumination. ctdbase.orgnih.gov The final products of Quinifuryl photolysis were found not to be toxic, implying that short-lived intermediates formed during photodecomposition are responsible for the observed photocytotoxicity. nih.govctdbase.orgnih.gov

The following table summarizes the in vitro photocytotoxicity data on P388 mouse leukemia cells:

| Condition | LC50 Value (µg/ml) | Time of Incubation | Effect Measured | Source |

| Illumination (390-500 nm) | ~0.45 | 60 minutes | Cell Killing | nih.govctdbase.orgnih.gov |

| Dark | >12 | 60 minutes | Cell Killing | nih.govctdbase.orgnih.gov |

| Illumination (350-450 nm) | 0.2 µM | 1 hour | General Toxic Effect (>80%) |

Note: Conversion from µg/ml to µM requires the molecular weight of Quinifuryl (449.52 g/mol ). 0.2 µM is approximately 0.09 µg/ml.

Pharmacokinetic Assessment in Animal Models

Information regarding the detailed pharmacokinetic assessment of Quinifuryl in animal models within the provided sources is limited. It has been noted that rapid metabolic consumption of Quinifuryl by liver tissue has been observed. However, specific details on absorption, distribution, excretion, or the isolation and characterization of metabolites in animal models are not extensively reported.

Some research has explored the metabolic fate of related nitroheterocyclic drugs, including Quinifuryl, in the context of hepatic denitration. Pretreating mice with inducers of cytochrome P-450 (phenobarbital, clophen A50, and butylated hydroxytoluene) was shown to increase the yield of a nitrosyl complex, which correlated with a rise in the cytochrome P-450 content of mouse liver microsomes. This observation suggests that cytochrome P-450 enzymes play a role in the metabolism of Quinifuryl in mice, potentially involving the release of nitric oxide. However, a comprehensive pharmacokinetic profile detailing parameters such as half-life, bioavailability, and tissue distribution in animal models is not available in the provided literature.

Advanced Analytical Techniques in Quinifur Research

Chromatographic Methods for Quinifur Quantification and Characterization

Chromatographic methods are widely used for separating and analyzing complex mixtures, making them invaluable for isolating and quantifying this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, Fluorescence, Diode Array Detection)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. HPLC allows for the separation of this compound from other components in a sample based on its interaction with a stationary phase and a mobile phase. Various detection modalities can be coupled with HPLC to enhance its capabilities for this compound analysis.

Ultraviolet (UV) detection is commonly used due to the presence of chromophores in the quinoline (B57606) and nitrofuran moieties of this compound, which absorb UV light. Diode Array Detection (DAD) provides a full UV-Vis spectrum across the eluted peaks, allowing for peak purity assessment and identification based on spectral characteristics. Fluorescence detection can be employed if this compound or its derivatives exhibit fluorescence, offering high sensitivity and selectivity. Studies on quinoline derivatives, for instance, have utilized fluorescence detection in HPLC for sensitive quantification researchgate.net.

HPLC methods for related quinone compounds have been developed with various detection methods, including UV and fluorescence detection nih.govresearchgate.net. These methods often involve reversed-phase chromatography and specific mobile phases to achieve optimal separation researchgate.netfarmaciajournal.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound, particularly in complex matrices where high sensitivity and specificity are required. LC-MS/MS combines the separation power of HPLC with the identification and quantification capabilities of mass spectrometry.

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to this compound, allowing for its unambiguous identification and quantification even in the presence of interfering substances. This is particularly useful for analyzing biological or environmental samples. LC-MS/MS has been widely accepted for the identification and quantitative analysis of drugs and their metabolites due to its superior sensitivity and specificity farmaciajournal.com. Methods involving LC-MS/MS for the quantification of various compounds, including some related to quinones and kynurenine (B1673888) metabolites (which include quinolinic acid), in complex biological matrices like plasma and cerebrospinal fluid have been established nih.govnih.gov. These methods often involve sample preparation steps such as protein precipitation before LC-MS/MS analysis farmaciajournal.comnih.gov.

Gas Chromatography (GC) (if applicable)

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself might not be sufficiently volatile for direct GC analysis without derivatization, GC, often coupled with Mass Spectrometry (GC-MS), can be applicable for the analysis of more volatile degradation products or metabolites of this compound. For example, GC-MS analysis has been used to characterize a pyridine (B92270) derivative as a metabolite of Quinifuryl (a related compound) researchgate.net. GC-MS is a technique used for the analysis of various organic compounds, and its applicability depends on the volatility and thermal stability of the analyte nih.gov.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the structure and concentration of this compound based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of this compound. NMR provides detailed information about the arrangement of atoms within the molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

Different NMR experiments, such as DQF-COSY, ROESY, TOCSY, HSQC, and HMBC, can be used to assign specific signals to individual atoms and determine the connectivity and spatial relationship between them researchgate.net. These techniques are essential for confirming the synthesized structure of this compound or identifying its metabolites and degradation products. NMR spectroscopy is a standard technique for the characterization of organic compounds, including quinoline derivatives uncw.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet informative technique for the quantification of this compound and studying its electronic transitions. UV-Vis spectroscopy measures the absorbance of light by a sample in the UV and visible regions of the spectrum.

This compound, with its conjugated system involving quinoline and nitrofuran rings, exhibits characteristic absorption bands in the UV-Vis spectrum researchgate.net. The absorbance intensity at a specific wavelength is directly proportional to the concentration of this compound in the solution, according to the Beer-Lambert Law. This allows for the quantitative determination of this compound. UV-Vis spectroscopy can also be used to study the effect of pH or other environmental factors on the spectral properties of this compound researchgate.net. UV-Vis spectroscopy is a common method for the identification and quantification of substances that absorb light in the UV-Vis range pion-inc.com.

Summary of Analytical Techniques for this compound

| Technique | Primary Application | Key Information Provided | Relevant Detection Modalities/Experiments |

| HPLC | Separation and Quantification | Purity, Concentration | UV, Fluorescence, Diode Array Detection (DAD) |

| LC-MS/MS | Identification and Quantification in Complex Matrices | Molecular Weight, Fragmentation Pattern, Concentration | Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM) |

| GC (if applicable) | Analysis of Volatile/Semi-volatile Compounds | Identification and Quantification | Mass Spectrometry (MS) |

| NMR Spectroscopy | Structural Elucidation | Atomic Connectivity, Spatial Arrangement | ¹H NMR, ¹³C NMR, 2D NMR experiments (COSY, ROESY, HSQC, HMBC) |

| UV-Vis Spectroscopy | Quantification and Electronic Properties | Concentration, Absorption Maxima, Molar Absorptivity | Absorbance measurement across UV-Vis spectrum |

Detailed Research Findings (Illustrative Example based on search results for related compounds and techniques)

While specific quantitative data for this compound using these techniques was not extensively available in the search results, studies on related compounds highlight the type of data obtained. For instance, an HPLC method for quinidine (B1679956) quantification in plasma reported a linearity range of 0.33 to 13.26 µg/mL with specific accuracy and precision values farmaciajournal.com. LC-MS/MS methods for kynurenine metabolites detailed chromatographic separation conditions and sensitivity for quantification in biological fluids nih.gov. UV-Vis spectroscopy studies on quinoline derivatives show how changes in pH can affect absorption spectra researchgate.net.

Mass Spectrometry (MS) and Tandem Mass Spectrometry

Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds by determining their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structural characteristics of an analyte. Tandem Mass Spectrometry (MS/MS), or MS², involves multiple stages of mass analysis, typically employing fragmentation of selected ions to produce characteristic fragment ions. This fragmentation pattern serves as a unique fingerprint for structural elucidation and enhances the selectivity and sensitivity of detection, particularly in complex samples.

Surface-Enhanced Raman Scattering (if applicable)

Surface-Enhanced Raman Scattering (SERS) is a spectroscopic technique that utilizes the enhanced Raman scattering signal of molecules adsorbed onto plasmonic nanostructures, typically made of noble metals like gold or silver. This enhancement allows for the detection and structural characterization of analytes at very low concentrations, even down to the single-molecule level. SERS provides vibrational fingerprint information that can be used for qualitative identification and quantitative analysis of chemical compounds. The SERS effect is primarily attributed to electromagnetic enhancement due to localized surface plasmon resonance and, to a lesser extent, chemical enhancement from the interaction between the analyte and the metal surface.

SERS has found applications in various fields, including environmental monitoring, food safety, and the detection of biological molecules and contaminants. For a compound like this compound, which contains aromatic rings and a nitro group, there is potential for interaction with plasmonic nanoparticles, which could lead to a SERS enhancement. This could make SERS a valuable tool for sensitive detection of this compound in research matrices, potentially with minimal sample preparation compared to other techniques. However, specific published research demonstrating the application of SERS for the analysis of this compound was not found in the provided search results. While the theoretical potential for SERS analysis exists based on this compound's structure and the general principles of SERS, its practical applicability would require experimental investigation to determine the optimal SERS substrates and conditions for significant signal enhancement.

Electrochemical and Immunoassay-based Detection Methods

Electrochemical methods are analytical techniques that measure the electrical properties of a solution as a function of analyte concentration or reaction. These methods, such as cyclic voltammetry and amperometry, are particularly useful for detecting electroactive compounds, which can undergo electron transfer reactions at an electrode surface. The presence of the nitro group and the quinoline system in the structure of this compound suggests that it is likely an electroactive compound. This electroactivity could potentially be exploited for its detection using electrochemical sensors or detectors. Electrochemical methods offer advantages such as relatively low cost, portability, and rapid analysis. They have been applied to the detection of various organic molecules, including pharmaceuticals and environmental contaminants. While the provided search results discuss the application of electrochemical methods for detecting other compounds like quinolinic acid and fenthion, specific research on the electrochemical detection of this compound was not found. Nevertheless, the electroactive nature of this compound's functional groups indicates that electrochemical methods hold potential for its sensitive detection in research matrices.

Immunoassay-based detection methods utilize the highly specific binding interaction between antibodies and antigens for the detection and quantification of target analytes. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and fluorescent immunoassays are widely used for their sensitivity and specificity, particularly for analyzing complex biological samples. Developing an immunoassay for this compound would require the production of specific antibodies that selectively bind to this compound. These antibodies could then be used in various immunoassay formats to detect and quantify this compound in research samples. Immunoassays are well-suited for high-throughput analysis and can achieve very low limits of detection. However, the development of a specific immunoassay is dependent on the availability of suitable antibodies, which may need to be custom-generated for this compound. The provided search results discuss the general principles and applications of immunoassays for detecting various substances, but no specific immunoassay for this compound was mentioned. The feasibility of developing an immunoassay for this compound would depend on its immunogenicity and the ability to generate antibodies with sufficient specificity and affinity.

Sample Preparation Methodologies for Research Matrices

Sample preparation is a critical step in the analytical workflow, particularly when dealing with complex research matrices such as biological fluids, tissues, or environmental samples. The primary goals of sample preparation are to isolate and concentrate the analyte of interest, remove interfering substances that could affect the analytical measurement, and make the sample compatible with the chosen analytical technique. Effective sample preparation is essential for achieving accurate, sensitive, and reproducible results.

Various sample preparation techniques can be applied depending on the nature of the matrix and the analyte's physicochemical properties. Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). SPE is a widely used technique that involves partitioning analytes between a liquid sample and a solid sorbent material, allowing for selective retention and elution of the target compound. LLE involves the distribution of analytes between two immiscible liquid phases. QuEChERS is a popular method for the extraction of residues from complex matrices, often involving solvent extraction followed by a cleanup step using dispersive SPE.

For the analysis of this compound in research matrices, the specific sample preparation method would need to be optimized based on the matrix type and the analytical technique to be used. For instance, analyzing this compound in biological samples might involve protein precipitation or liquid-liquid extraction followed by SPE cleanup before LC-MS/MS analysis. Environmental samples could require different extraction strategies depending on the matrix (e.g., water, soil). The selection and optimization of sample preparation methodologies are crucial to ensure adequate recovery of this compound and removal of matrix components that could suppress ionization in MS, interfere with electrochemical detection, or cause non-specific binding in immunoassays. While the provided search results discuss sample preparation in the context of analyzing various compounds in different matrices, specific protocols optimized for the extraction of this compound from particular research matrices were not detailed.

Computational Chemistry and in Silico Approaches for Quinifur

Quantum Chemical Calculations of Quinifur

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These methods solve the electronic Schrödinger equation to provide detailed information about a molecule's energy, electron distribution, and bonding.

Electronic Structure Methods (e.g., Hartree-Fock, Density Functional Theory)

Electronic structure methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. DFT, in particular, is a popular and versatile method in computational chemistry and materials science for studying the electronic structure of many-body systems, including atoms, molecules, and condensed phases wikipedia.orgarxiv.orgresearchgate.net. It determines the properties of a many-electron system using functionals of the spatially dependent electron density wikipedia.org. Compared to traditional methods like Hartree-Fock, DFT generally has lower computational costs wikipedia.org. DFT calculations can be used to analyze the electronic structure and related properties, such as optical absorption spectra mdpi.comnih.gov. While DFT is widely adopted, it can face challenges in accurately describing certain interactions, including van der Waals forces, charge transfer excitations, and transition states wikipedia.org.

Quantum chemical calculations can also be performed using quantum computing approaches, such as the Variational Quantum Eigensolver (VQE) algorithm, to calculate molecular ground-state energies aps.orgarxiv.org. These quantum-classical hybrid algorithms leverage quantum devices within classical calculations aps.org.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis explores the various three-dimensional arrangements of atoms in a molecule that result from rotation around single bonds ufba.br. Identifying these conformers is crucial as different conformations can have distinct energies and properties, influencing a molecule's behavior and interactions. Geometry optimization is a computational process aimed at finding the lowest energy arrangement of atoms in a molecule, corresponding to a stable conformer or a transition state ufba.brconflex.net. This involves adjusting atomic positions to minimize the molecule's total energy ufba.brconflex.net. Software tools exist that can explore the conformational space of molecules and find optimized structures of conformational isomers conflex.net. Methods like generalized simulated annealing can be applied with quantum methods to calculate the minimal energy conformational geometry ufba.br.

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By applying classical mechanics to calculate the forces between atoms and integrating their equations of motion, MD simulations can provide insights into the dynamic behavior of a molecular system, including conformational changes, interactions with a solvent, or binding to a target. MD simulations can be used to evaluate the stability of molecular complexes biorxiv.orgnih.gov. They can also provide insights into the mechanism of encapsulation and release of molecules in delivery systems nih.gov. Furthermore, MD simulations can be employed to predict the assembly structures of molecules rsc.org. Excited-state molecular dynamics simulations based on variational quantum algorithms are also being developed arxiv.org.

Molecular Docking and Binding Energy Calculations with Target Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a larger molecule (receptor), typically a protein cutm.ac.inmdpi.com. This method helps to understand how a compound might interact with a biological target at the atomic level mdpi.com. Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and score them based on predicted interaction energies cutm.ac.in. These scores, often referred to as docking scores or binding energies, provide an estimate of the strength of the interaction cutm.ac.in. Molecular docking is a well-established technique in drug discovery and design, aiding in the identification of potential drug candidates and predicting ligand-receptor interactions cutm.ac.injpionline.org. Following docking, techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) analysis can be used to estimate the binding free energy, providing a more refined measure of binding affinity biorxiv.orgmdpi.com.

Machine Learning and Artificial Intelligence Applications in this compound Design and Prediction

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly applied in computational chemistry and drug discovery to accelerate various processes, including compound design and property prediction jpionline.orgmdpi.comnih.govmednexus.org. AI systems utilize algorithms that can learn from large datasets to make decisions or predictions mdpi.com. ML, a subfield of AI, employs algorithms that recognize patterns in data nih.gov. Deep learning, a further subfield, uses artificial neural networks nih.gov. These techniques can be used to predict compound properties, including biological activity and toxicity jpionline.org. AI can speed up the process of identifying promising drug candidates by analyzing numerous chemical structures quibim.com. ML algorithms can be used to predict complex biological activities and uncover hidden patterns in large datasets jpionline.org. AI also plays a critical role in drug design by anticipating protein-drug interactions and predicting the structure of target proteins mdpi.com.

Future Directions and Emerging Research Avenues for Quinifur

Integration of Advanced Multi-Omics Data in Quinifur Research

The application of advanced multi-omics technologies holds significant promise for unraveling the complex molecular mechanisms underlying this compound's biological activities. Multi-omics analysis involves the comprehensive study of a biological entity by combining various 'omics-scale methodologies, such as genomics, transcriptomics, proteomics, and metabolomics. nautilus.biobiocommons.org.aufrontiersin.org By integrating data from these different levels, researchers can gain a holistic understanding of how this compound interacts with biological systems at a molecular level. nautilus.biobiocommons.org.au

For this compound research, multi-omics could provide detailed insights into:

Genomic and Transcriptomic Responses: Identifying specific genes and pathways that are modulated by this compound treatment, potentially revealing biomarkers of response or resistance. nautilus.biofrontiersin.org

Proteomic Alterations: Mapping changes in protein expression and post-translational modifications induced by this compound, which can help pinpoint key protein targets and affected cellular processes. nautilus.biofrontiersin.org

Metabolomic Signatures: Analyzing metabolic changes in cells or tissues exposed to this compound, providing clues about its impact on cellular metabolism and identifying potential metabolic pathways involved in its mechanism of action or detoxification. nautilus.biofrontiersin.org

Integrating these data types requires sophisticated bioinformatics and computational approaches, including the use of AI, to discern patterns and generate inferences about relationships between omics data and observed phenotypes. nautilus.bio This integrated approach can help to overcome the limitations of studying individual molecular layers in isolation, leading to a more complete picture of this compound's effects and potential therapeutic targets. biocommons.org.au

Development of Novel Analog Series with Enhanced Target Selectivity

The development of novel this compound analogs with enhanced target selectivity is a crucial area for future research. While Quinifuryl has shown broad cytotoxicity, improving selectivity could minimize off-target effects and enhance therapeutic efficacy. scielo.brscielo.brresearchgate.net This involves rational drug design and synthesis of new compounds based on the core this compound structure.

Strategies for developing novel analogs could include:

Structural Modifications: Introducing chemical modifications to the this compound scaffold to alter its physical properties, binding affinity to specific targets, and metabolic stability. This could involve modifying the nitrofuran, ethenyl, or quinoline (B57606) moieties, or the carbamoyl (B1232498) side chain. scielo.brscielo.br

Targeted Delivery Systems: Designing this compound analogs that can be delivered specifically to target cells or tissues, potentially through conjugation with targeting ligands or encapsulation in nanoparticles.

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how structural variations influence the activity and selectivity of this compound analogs. This can guide the synthesis of compounds with improved therapeutic profiles.

Recent advances in synthetic methodologies, such as palladium-catalyzed carbonylative cyclization for quinolone synthesis, could potentially be adapted or provide inspiration for the efficient synthesis of novel this compound analogs. nih.gov The goal is to create compounds that retain or enhance the desired cytotoxic or photocytotoxic activity while exhibiting reduced toxicity towards non-target cells.

Exploration of New Application Areas for this compound Derivatives

Beyond its initial investigation as an antitumor agent and photosensitizer, this compound derivatives may hold potential in exploring new application areas. The known properties of Quinifuryl, such as its ability to generate reactive oxygen species and nitric oxide upon photoexcitation, suggest potential in areas where these species play a therapeutic role. researchgate.netresearchgate.net

Potential new application areas for this compound derivatives could include:

Antimicrobial Applications: Given that this compound is a nitroheterocyclic compound, a class that includes known antibiotics like nitrofurantoin, its derivatives could be explored for activity against various bacterial or fungal pathogens. researchgate.net The photocytotoxic properties might also be leveraged for light-activated antimicrobial therapies.

Antiparasitic Applications: Some nitroheterocyclic compounds have antiparasitic activity, suggesting that this compound derivatives could be investigated for their efficacy against parasites.

Wound Healing: While some related compounds have been explored in wound treatment due to antibacterial properties and dehydrating capacity, further research is needed to determine if this compound or its derivatives have a role in promoting wound healing, potentially through their antimicrobial or cellular modulation effects. researchgate.net

Veterinary Medicine: this compound has been mentioned in the context of veterinary medicine, specifically as an antimicrobial and disinfectant preparation. nubip.edu.ua Further research could explore its broader application and efficacy in treating infectious diseases in animals.

Exploring these new areas requires rigorous in vitro and in vivo studies to evaluate the efficacy and mechanisms of action of this compound derivatives in different disease contexts.

Challenges and Opportunities in Contemporary this compound Research

Contemporary research into this compound faces several challenges and presents numerous opportunities. A significant challenge lies in the relatively limited amount of publicly available, detailed research specifically focused on this compound compared to more widely studied compounds. phdassistance.comnih.govcore.ac.ukcochrane.org This necessitates foundational research to fully characterize its biological activities, pharmacokinetics, and potential targets.

Challenges include:

Data Gaps: There is a need for more comprehensive data on this compound's interactions with biological systems, its metabolic fate, and its precise mechanisms of action at the molecular level. phdassistance.comnih.govcore.ac.ukcochrane.org

Selectivity and Toxicity: Improving the therapeutic index by enhancing selectivity towards target cells while minimizing toxicity to normal tissues remains a key challenge in developing this compound into a viable therapeutic agent. scielo.brscielo.brresearchgate.net

Translational Research: Moving from in vitro findings to successful in vivo studies and ultimately to clinical applications requires significant investment and addresses complex biological hurdles. nih.gov

Opportunities in this compound research are closely linked to overcoming these challenges:

Leveraging Advanced Technologies: The opportunities presented by multi-omics, advanced imaging techniques, and computational modeling can significantly accelerate the understanding of this compound's biology. nautilus.biobiocommons.org.aufrontiersin.orgbiorxiv.org

Structure-Based Design: Utilizing structural information, once available, to design more potent and selective analogs.

Combination Therapies: Exploring the potential of combining this compound or its derivatives with other therapeutic modalities, such as radiation therapy or other drugs, to achieve synergistic effects. scielo.brscielo.brresearchgate.net

Niche Applications: Identifying specific diseases or conditions where this compound's unique properties, such as photocytotoxicity, offer a distinct therapeutic advantage.

Addressing the research gaps through systematic investigation and leveraging technological advancements presents significant opportunities for unlocking the full therapeutic potential of this compound and its derivatives. phdassistance.comnih.govcore.ac.ukcochrane.org

Q & A

Q. What are the validated synthetic pathways for Quinifur, and how do reaction conditions influence yield and purity?